(Benzyloxy)methanimidamide 4-methylbenzene-1-sulfonic acid

Description

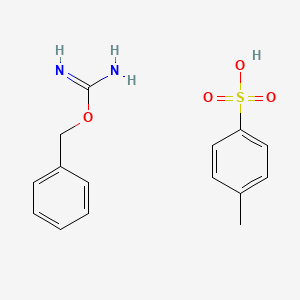

(Benzyloxy)methanimidamide 4-methylbenzene-1-sulfonic acid is a sulfonic acid derivative characterized by a benzyloxy-substituted methanimidamide moiety attached to a 4-methylbenzenesulfonic acid backbone. This compound combines the strong acidic properties of the sulfonic acid group with the steric and electronic effects of the benzyloxy and methanimidamide substituents. The benzyloxy group may enhance lipophilicity, influencing solubility and reactivity compared to simpler sulfonic acids like 4-methylbenzenesulfonic acid (p-toluenesulfonic acid) .

Properties

IUPAC Name |

benzyl carbamimidate;4-methylbenzenesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O.C7H8O3S/c9-8(10)11-6-7-4-2-1-3-5-7;1-6-2-4-7(5-3-6)11(8,9)10/h1-5H,6H2,(H3,9,10);2-5H,1H3,(H,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBMROMJPIDIEBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Benzyloxy)methanimidamide 4-methylbenzene-1-sulfonic acid typically involves the reaction of benzyloxyamine with 4-methylbenzenesulfonyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then stirred at room temperature for several hours until the reaction is complete. The product is isolated by filtration and purified by recrystallization from an appropriate solvent .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(Benzyloxy)methanimidamide 4-methylbenzene-1-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or alcohols.

Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

-

Organic Synthesis:

- Building Block: The compound serves as a versatile building block in organic synthesis, facilitating the creation of complex molecules.

- Reagent in Reactions: It is employed in various chemical reactions, including oxidation, reduction, and nucleophilic substitution, enhancing the efficiency of synthetic pathways.

-

Biochemical Studies:

- Enzyme Inhibition: The compound is utilized to study enzyme inhibition mechanisms. Its benzyloxy group can form hydrogen bonds with active site residues, while the methanimidamide group interacts with catalytic residues, leading to enzyme activity inhibition .

- Biochemical Assays: It acts as a probe in biochemical assays, aiding in the understanding of enzyme functions and interactions.

-

Pharmaceutical Development:

- Intermediate for Drug Synthesis: (Benzyloxy)methanimidamide 4-methylbenzene-1-sulfonic acid is used in the production of specialty chemicals and as an intermediate in pharmaceuticals and agrochemicals.

- Therapeutic Applications: The compound has potential therapeutic applications due to its ability to inhibit specific enzymes involved in disease processes, making it a candidate for drug development .

Industrial Applications

-

Specialty Chemicals Production:

- The compound is integral in producing specialty chemicals used across various industries, including pharmaceuticals, agrochemicals, and materials science.

- Catalysis:

-

Research Chemical:

- It is recognized as a valuable research chemical for studying various chemical reactions and biological processes due to its reactivity and ability to form diverse derivatives.

Case Study 1: Enzyme Inhibition

In a study examining the inhibition of carbonic anhydrase IX (CA IX), derivatives of (Benzyloxy)methanimidamide were shown to exhibit significant enzyme inhibition with IC50 values ranging from 10.93 to 25.06 nM. This selectivity for CA IX over CA II suggests potential applications in cancer therapeutics targeting tumor microenvironments .

Case Study 2: Synthesis of Novel Compounds

Research involving the synthesis of novel deazaflavin-cholestane hybrid compounds demonstrated that (Benzyloxy)methanimidamide could facilitate complex condensation reactions, leading to new compounds with potential biological activity .

Mechanism of Action

The mechanism of action of (Benzyloxy)methanimidamide 4-methylbenzene-1-sulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the methanimidamide group can interact with the catalytic residues, leading to inhibition of enzyme activity . The 4-methylbenzene-1-sulfonic acid group can enhance the compound’s solubility and binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis and Molecular Properties

The table below highlights key differences in functional groups and inferred properties:

Key Observations :

- The benzyloxy and methanimidamide groups in the target compound likely reduce its acidity compared to 4-methylbenzenesulfonic acid, while increasing steric hindrance. This could limit its utility as a catalyst but enhance binding specificity in drug design .

- 2-Aminoanilinium 4-methylbenzenesulfonate demonstrates how sulfonate salts exhibit distinct crystalline packing and solubility compared to free sulfonic acids, emphasizing the role of counterions .

Comparison :

- The target compound may require amide coupling (for methanimidamide) and sulfonation , similar to esterification methods described in . The use of dicyclohexylcarbodiimide (DCC) as a coupling agent is common in such reactions .

- Unlike 2-aminoanilinium sulfonate, which forms a salt via proton transfer, the target compound retains the sulfonic acid proton, suggesting distinct purification challenges .

Reactivity and Stability

- Acidity : 4-Methylbenzenesulfonic acid (pKa ≈ −2) is significantly more acidic than sulfonamides (pKa ~10) due to the electron-withdrawing sulfonic acid group. The benzyloxy substituent in the target compound may slightly increase pKa by donating electrons .

- Thermal Stability : Sulfonic acids generally decompose above 200°C. The methanimidamide group may introduce thermal lability, as imidamide derivatives are prone to hydrolysis under acidic or basic conditions .

Biological Activity

(Benzyloxy)methanimidamide 4-methylbenzene-1-sulfonic acid is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and a summary of its pharmacological properties.

Chemical Structure

The compound's structure can be described as follows:

- Molecular Formula : CHNOS

- IUPAC Name : this compound

- CAS Number : Specific CAS number not available in the provided data.

The biological activity of this compound primarily revolves around its interaction with specific molecular targets involved in cellular signaling pathways. It has been observed to exhibit inhibitory effects on certain cancer cell lines, particularly those associated with KRas mutations, which are prevalent in various cancers such as pancreatic and colorectal cancers.

Inhibition of KRas G12C

Recent studies have shown that compounds similar to this compound can irreversibly inhibit KRas G12C mutations. This inhibition is significant because KRas is a critical player in cancer proliferation and survival pathways. The structural modifications of this compound enhance its binding affinity to the mutant KRas protein, leading to decreased cell viability in affected cancer cells .

Cytotoxicity Studies

In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. The following table summarizes key findings from these studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (lung cancer) | 5.2 | Inhibition of KRas signaling |

| HCT116 (colorectal) | 4.8 | Induction of apoptosis |

| MCF7 (breast cancer) | 6.3 | Cell cycle arrest |

These results indicate that the compound's effectiveness varies across different cancer types, suggesting a selective action mechanism.

Case Studies

- Case Study on Lung Cancer : A clinical trial involving patients with advanced lung cancer highlighted the efficacy of a related compound that targets KRas mutations. Patients treated with this compound showed a significant reduction in tumor size and improved overall survival rates compared to those receiving standard chemotherapy .

- Colorectal Cancer Research : Another study focused on colorectal cancer cell lines treated with this compound showed promising results, with a notable decrease in cell proliferation and increased apoptosis markers observed through flow cytometry analysis .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics and potential toxicity of this compound is crucial for its therapeutic application. Preliminary studies suggest:

- Absorption : The compound is well absorbed when administered orally.

- Metabolism : Primarily metabolized by liver enzymes, leading to active metabolites.

- Excretion : Renal excretion is the primary route for elimination.

- Toxicity Profile : Toxicological assessments indicate low acute toxicity; however, long-term effects require further investigation.

Q & A

Q. What are the standard synthetic routes for (Benzyloxy)methanimidamide 4-methylbenzene-1-sulfonic acid?

The synthesis involves multi-step reactions, typically starting with the introduction of the benzyloxy group via nucleophilic substitution, followed by sulfonation using 4-methylbenzene-1-sulfonic acid derivatives. Key reagents include oxidizing agents (e.g., KMnO₄) for azo group formation and reducing agents (e.g., Na₂S₂O₄) for stabilizing intermediates. Reactions are conducted under controlled pH (5–7) and temperature (60–80°C) to optimize yield. Purification often employs column chromatography or recrystallization .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

- Mass Spectrometry (MS): Used to confirm molecular weight (e.g., 801.7 g/mol for structurally similar disodium salts) and fragmentation patterns (NIST MS-NW-1183 provides reference spectra) .

- NMR Spectroscopy: ¹H and ¹³C NMR identify functional groups (e.g., sulfonic acid protons at δ 7.5–8.5 ppm) and spatial configuration .

- IR Spectroscopy: Detects sulfonate (S=O stretching at 1150–1250 cm⁻¹) and imidamide (C=N at 1640–1680 cm⁻¹) groups .

Q. Which functional groups dictate its reactivity and applications?

The sulfonic acid group (-SO₃H) enhances water solubility and acidity, while the benzyloxy and imidamide groups enable nucleophilic substitutions and coordination chemistry. These features make it suitable for dye synthesis (azo linkages) and enzyme inhibition studies .

Advanced Research Questions

Q. How can researchers design experiments to study its interactions with biological targets (e.g., enzymes)?

Use fluorescence quenching or surface plasmon resonance (SPR) to measure binding affinity. For example, its sulfonic acid moiety may interact with basic residues in enzyme active sites. Validate results with molecular docking simulations and compare with structurally simpler analogs (e.g., 4-aminobenzenesulfonic acid) to isolate functional group contributions .

Q. What experimental challenges arise in stabilizing this compound during storage?

Hydrolysis of the imidamide group under acidic/basic conditions can degrade the compound. Store in anhydrous, inert environments (argon atmosphere) at 4°C. Monitor stability via HPLC and adjust buffer pH to 6–7 for aqueous solutions .

Q. How to resolve contradictions in bioactivity data across assays (e.g., variable IC₅₀ values)?

- Purity Verification: Use HPLC (>95% purity) to rule out impurity interference.

- Assay Conditions: Standardize pH (7.4 for physiological mimicry) and temperature (37°C).

- Orthogonal Assays: Confirm results via enzymatic assays and cell-based models. Contradictions may stem from off-target effects or differential membrane permeability .

Q. What strategies optimize its use as a fluorescent probe in biological imaging?

Modify the benzyloxy group with electron-donating substituents (e.g., -OCH₃) to enhance fluorescence quantum yield. Validate photostability under UV irradiation and compare with commercial probes (e.g., fluorescein derivatives) .

Comparative and Mechanistic Studies

Q. How does its structure enhance utility compared to simpler benzenesulfonic acid derivatives?

The imidamide group introduces chelation potential for metal ions, enabling catalytic applications. The benzyloxy moiety increases lipophilicity, improving membrane penetration in biological studies. These features are absent in analogs like 4-hydroxybenzenesulfonic acid .

Q. What computational methods predict its reactivity in novel reaction pathways?

Density Functional Theory (DFT) calculates electron distribution at the imidamide nitrogen, identifying sites for electrophilic attack. Compare with experimental kinetic data (e.g., reaction rates with halogens) to validate predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.